![molecular formula C14H16N4O B5232621 N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyridinecarboxamide](/img/structure/B5232621.png)
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyridinecarboxamide" often involves complex organic synthesis techniques including catalysis and peptide coupling reactions, as demonstrated by Shiina et al. (2008), who synthesized various carboxamides from corresponding carboxylic acids and amines using 4-(dimethylamino)pyridine N-oxide (DMAPO) as a catalyst under mild conditions to avoid racemization in oligopeptides synthesis (Shiina et al., 2008). Similarly, Kumar et al. (2003) developed a convenient synthesis for a selective CRF1 antagonist as a potential PET ligand, showcasing the compound's utility in imaging studies (Kumar et al., 2003).
Molecular Structure Analysis
The molecular structure of related compounds reveals extensive intramolecular and intermolecular hydrogen bonding, as seen in studies of pyridine-2,6-dicarboxamide derivatives. Marlin et al. (2000) explored the hydrogen bonding network of pyridine-2,6-dicarboxamide, demonstrating the strength of these interactions both in solid state and in solution, which are crucial for understanding the compound's chemical behavior (Marlin et al., 2000).
Chemical Reactions and Properties
The chemical reactivity and properties of "N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyridinecarboxamide" and its analogs involve diverse reactions such as iodolactonisation catalyzed by 4-(dimethylamino)pyridine derivatives, indicating the versatility and reactivity of these compounds. Meng et al. (2015) found that 4-(dimethylamino)pyridine effectively catalyzes the iodolactonisation of γ,δ-unsaturated carboxylic acids under neutral conditions (Meng et al., 2015).
Physical Properties Analysis
The physical properties, including solubility and thermal behavior, of compounds structurally related to "N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyridinecarboxamide," can be significantly influenced by their molecular structure and the presence of specific functional groups. For instance, Faghihi and Mozaffari (2008) synthesized new polyamides containing pyridyl moieties, highlighting the importance of structural features in determining the physical properties such as solubility and thermal stability of these compounds (Faghihi & Mozaffari, 2008).
Chemical Properties Analysis
Explorations into the chemical properties of "N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyridinecarboxamide" and similar compounds reveal a broad spectrum of reactivity and potential for forming diverse chemical bonds and structures. This is exemplified by the work of Prek et al. (2015), who described metal-free syntheses of 2,4,6-trisubstituted pyridines, providing insights into the chemical versatility and potential applications of these compounds (Prek et al., 2015).
Safety and Hazards
The safety and hazards associated with this compound would depend on its exact structure and usage. For instance, N,N,N,N-Tetramethylethylenediamine, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-18(2)13-11(6-5-9-16-13)10-17-14(19)12-7-3-4-8-15-12/h3-9H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDFXMMGFYFSPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CNC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyridinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-fluorophenyl)-5-isoxazolyl]phenol](/img/structure/B5232541.png)
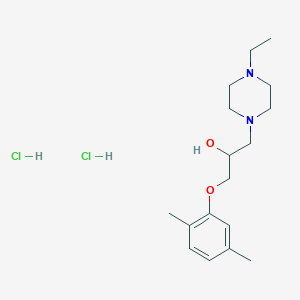
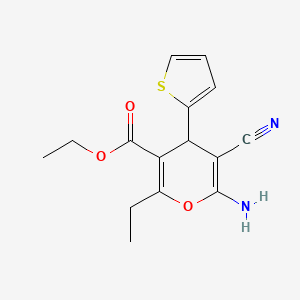
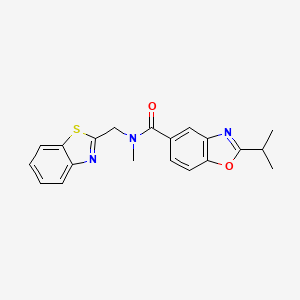
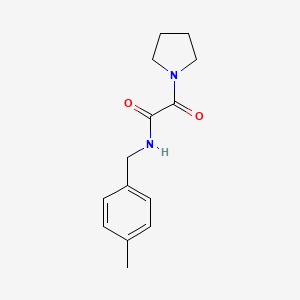
![3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5232579.png)

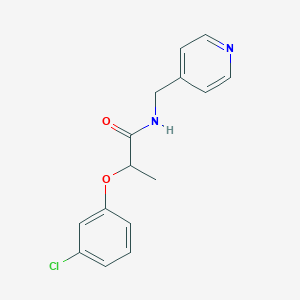
![sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate](/img/structure/B5232614.png)
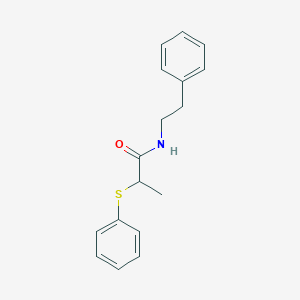
![N-{1-[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5232637.png)
![12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5232645.png)
![2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5232647.png)
![4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine](/img/structure/B5232654.png)